![molecular formula C9H12N2O2 B583346 methyl N-(3-amino-2-methylphenyl)carbamate CAS No. 157563-54-7](/img/structure/B583346.png)
methyl N-(3-amino-2-methylphenyl)carbamate
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Overview
Description
“Methyl N-(3-amino-2-methylphenyl)carbamate” is a chemical compound with the CAS Number: 157563-54-7 . It has a molecular weight of 180.21 and is typically stored at room temperature . It is a powder in its physical form .
Synthesis Analysis
While specific synthesis methods for “methyl N-(3-amino-2-methylphenyl)carbamate” were not found, carbamates in general are useful protecting groups for amines and can be installed and removed under relatively mild conditions . One of the most common carbamate protecting groups is the t-butyloxycarbonyl (Boc) protecting group, which can be removed with strong acid (trifluoroacetic acid) or heat .
Molecular Structure Analysis
The IUPAC name for this compound is methyl 3-amino-2-methylphenylcarbamate . The InChI code is 1S/C9H12N2O2/c1-6-7(10)4-3-5-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12) .
Physical And Chemical Properties Analysis
This compound is a powder in its physical form . It is typically stored at room temperature . The molecular weight of the compound is 180.21 .
Scientific Research Applications
Carbon Dioxide Capture
The compound can be used in the capture of CO2 by amines, which is an attractive synthetic strategy for the formation of carbamates . This process can be mediated by superbases, such as 1,1,3,3-tetramethylguanidine (TMG), with previous implications that zwitterionic superbase–CO2 adducts are able to actively transfer the carboxylate group to various substrates .
Green Pathway to N-Formylation
The amine–CO2 adduct is attractive as a green pathway to N-formylation . This process is environmentally friendly because CO2 is non-toxic, cheap, and readily available .
Methylation
The amine–CO2 adduct can also be used for methylation . This process involves the addition of a methyl group to a molecule.
Synthesis of Carbamates
The amine–CO2 adduct can be used in the synthesis of carbamates . Carbamates are organic compounds derived from carbamic acid and are used in a variety of applications, including as pesticides, fungicides, and pharmaceuticals.
Industrial Gas Sorption Processes
Amine-mediated CO2-capture has been widely used in industrial gas sorption processes . This process is important for reducing greenhouse gas emissions.
Fine Chemical Synthesis
There is an increasing interest in applying amine CO2-capture for fine chemical synthesis . This process can be used to create a variety of fine chemicals, which are pure, single, chemical substances that are produced in limited quantities.
Safety and Hazards
Mechanism of Action
Target of Action
Carbamates are generally known to inhibit acetylcholinesterase, an enzyme crucial for nerve function in insects and mammals .
Mode of Action
This causes constant nerve signal transmission, leading to symptoms of poisoning .
Biochemical Pathways
Carbamates generally affect the cholinergic pathway by inhibiting acetylcholinesterase .
Pharmacokinetics
Carbamates are generally well absorbed by the gastrointestinal tract, widely distributed in the body, metabolized in the liver, and excreted in urine .
Result of Action
Carbamates typically lead to an overstimulation of the nervous system due to an excess of acetylcholine, causing symptoms such as salivation, lacrimation, urination, defecation, gastrointestinal upset, and emesis (sludge syndrome) .
Action Environment
Factors such as temperature, ph, and presence of other substances can potentially affect the stability and efficacy of carbamates .
properties
IUPAC Name |
methyl N-(3-amino-2-methylphenyl)carbamate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-6-7(10)4-3-5-8(6)11-9(12)13-2/h3-5H,10H2,1-2H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYRAHTPNSYEFTK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NC(=O)OC)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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